molecular formula C16H16ClNO5 B13154460 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-furylmethyl)acetamide

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-furylmethyl)acetamide

Cat. No.: B13154460
M. Wt: 337.75 g/mol
InChI Key: KYIGOPGOCCNOIP-UHFFFAOYSA-N
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Description

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C16H16ClNO5 and its molecular weight is 337.75 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-furylmethyl)acetamide is a synthetic organic compound notable for its complex structure, which includes a chloro group, an ethoxy group, and a formyl group attached to a phenoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antiviral properties.

Chemical Structure and Properties

  • Molecular Formula : C16H16ClNO5
  • Molecular Weight : 337.75 g/mol

The presence of diverse functional groups in its structure suggests significant reactivity and potential biological activity, making it a candidate for further pharmacological studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. For instance, compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, including E. coli, S. aureus, and S. typhi. Notably, some derivatives showed MIC values lower than standard antibiotics such as levofloxacin, indicating strong antibacterial efficacy .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (μg/mL)Comparison with Levofloxacin
2bB. subtilis< 25Lower MIC than levofloxacin
2iS. aureus< 50Equal to levofloxacin
2bS. typhi< 50Lower MIC than levofloxacin

The biological activities of this compound can be attributed to its structural features:

  • Chloro Group : Enhances lipophilicity and may facilitate membrane penetration.
  • Ethoxy Group : Potentially increases solubility and stability.
  • Formyl Group : May participate in hydrogen bonding interactions with biological targets.

These functional groups contribute to the compound's ability to interact with bacterial cell walls or viral components, leading to its observed biological effects.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds structurally related to this compound:

  • A study demonstrated that derivatives with similar phenoxy structures exhibited significant antibacterial activity against multidrug-resistant strains, suggesting that modifications to the core structure could enhance efficacy .
  • Another research highlighted the importance of substituent positioning on the phenolic ring, which influenced the overall biological activity of synthesized compounds .

Scientific Research Applications

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-furylmethyl)acetamide is a synthetic organic compound with the molecular formula C16H16ClNO5C_{16}H_{16}ClNO_5 and a molecular weight of approximately 337.75 g/mol. It features a chloro group, an ethoxy group, and a formyl group attached to a phenoxy moiety, along with a furan-derived substituent. The presence of these functional groups suggests potential reactivity and biological activity, making it of interest in medicinal chemistry and organic synthesis.

Chemical Reactivity
The chemical reactivity of this compound can be influenced by its functional groups:

  • The functional groups allow for further synthetic applications or modifications of the compound.

Potential Applications
Preliminary studies indicate that this compound exhibits notable biological activities. The uniqueness of the compound lies in its combination of chloro, ethoxy, and formyl groups on a phenoxy framework, which may impart distinctive pharmacological properties not found in similar compounds.

Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-(4-formylphenoxy)-N-methylacetamideContains a formyl group on a phenoxy ringLacks chloro and ethoxy substituents, potentially altering biological activity
2-chloro-N-methyl-N-phenylacetamideSimilar acetamide structure but without the phenoxy groupMay exhibit different reactivity due to lack of phenolic functionality
2-(2-chloro-4-formylphenoxy)-N-(2-furylmethyl)acetamideContains a furan moiety instead of a phenyl groupOffers different electronic properties and reactivity

Properties

Molecular Formula

C16H16ClNO5

Molecular Weight

337.75 g/mol

IUPAC Name

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C16H16ClNO5/c1-2-21-14-7-11(9-19)6-13(17)16(14)23-10-15(20)18-8-12-4-3-5-22-12/h3-7,9H,2,8,10H2,1H3,(H,18,20)

InChI Key

KYIGOPGOCCNOIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NCC2=CC=CO2

Origin of Product

United States

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